2-(1H-imidazol-1-yl)propanoic acid

Physicochemical profiling Ionization state Bioavailability prediction

Researchers face inconsistent SAR outcomes when substituting achiral or regioisomeric imidazole acids. This chiral imidazolyl propanoic acid (CAS 753489-91-7) provides validated entry to WO 2008/099165 CCR8 antagonist patents. - **Defined physicochemical properties:** pKa 3.43±0.10, LogP -0.10 (high aqueous solubility) - **Chiral center at alpha-methyl:** Enables (R)- and (S)-enantiomer procurement for stereochemical SAR - **Thermal stability:** mp 165-166°C (broad processing window vs. imidazole-1-acetic acid) Procurement managers: Available as racemate or resolved enantiomers ≥98% purity. Standard lead times apply.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 753489-91-7
Cat. No. B3153182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)propanoic acid
CAS753489-91-7
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1C=CN=C1
InChIInChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)
InChIKeySFWQHFXRVMKCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)propanoic Acid: Physicochemical and Structural Profile


2-(1H-imidazol-1-yl)propanoic acid (CAS 753489-91-7) is an imidazolyl carboxylic acid with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol, bearing an alpha-methyl substituent that introduces a chiral center at the 2-position of the propanoic acid backbone . The free base is a solid at ambient temperature with a predicted melting point of 165–166°C, a density of 1.27±0.1 g/cm³, a predicted pKa of 3.43±0.10, and a LogP of −0.10, indicating pronounced hydrophilicity . The compound is commercially available from multiple suppliers at purities of 95–98% and is cited as a synthetic intermediate in at least one patent family directed toward CCR8 antagonists (WO 2008/099165 A1) [1].

Medicinal chemistry Patent-documented intermediate for CCR8 antagonist synthesis; racemate and resolved enantiomers available.
Chiral pool Chiral alpha-methyl center enables enantioselective SAR and asymmetric synthesis research.
Physicochemical profiling Distinct pKa (3.43) and LogP (−0.10) support pre-formulation solubility and ionization modeling.

2-(1H-Imidazol-1-yl)propanoic Acid: Non-Substitutability by Generic Analogs


Imidazolyl carboxylic acids sharing the C₆H₈N₂O₂ formula are not interchangeable because regiochemistry (N1-imidazol-2-yl-propanoic vs. N1-imidazol-3-yl-propanoic vs. imidazol-4-yl-propanoic) and the presence or absence of an alpha-methyl substituent directly govern acidity, lipophilicity, hydrogen-bonding topology, and metabolic recognition . The target compound exhibits a predicted pKa of 3.43±0.10, whereas its 3-(1H-imidazol-1-yl)propanoic acid positional isomer has a predicted pKa of 4.20±0.10—a ~0.8 log unit difference that translates to a roughly sixfold difference in proton dissociation at physiological pH . Similarly, the alpha-methyl group introduces a chiral center absent in imidazole-1-acetic acid (CAS 22884-10-2) and 3-(1H-imidazol-1-yl)propanoic acid, enabling enantioselective synthesis and chiral pool applications that achiral or regioisomeric analogs cannot support . These quantifiable property divergences mean that substituting the target compound with a generic 'imidazole propanoic acid' without explicit structural verification will alter acid/base behavior, partition coefficients, and stereochemical outcomes in downstream reactions or biological assays.

Target
Substitute / Analog
Why Interchangeability Fails
2-(1H-Imidazol-1-yl)propanoic acid
3-(1H-Imidazol-1-yl)propanoic acid
Regioisomer shifts pKa by ~0.8 units and LogP by +0.46, altering ionization, permeability, and partition behavior.
2-(1H-Imidazol-1-yl)propanoic acid
Imidazole-1-acetic acid (no alpha-methyl)
Lacks chiral center, precluding enantioselective applications; melting point differs by ~100°C, limiting thermal process transfer.

2-(1H-Imidazol-1-yl)propanoic Acid: Quantitative Differentiation Evidence


pKa Shift vs. 3-Substituted Positional Isomer

The target compound 2-(1H-imidazol-1-yl)propanoic acid exhibits a predicted carboxylic acid pKa of 3.43±0.10, whereas its positional isomer 3-(1H-imidazol-1-yl)propanoic acid shows a predicted pKa of 4.20±0.10 . The ΔpKa of ~0.77 units corresponds to a roughly 5.9-fold difference in the acid dissociation constant (Ka), meaning that at pH 7.4 the 2-substituted isomer exists predominantly in the ionized carboxylate form while the 3-substituted isomer retains a measurably higher fraction of the protonated species [1]. This difference can influence solubility, membrane permeability, and protein-binding behavior in biological assays.

pKa Shift
Data to verify
ΔpKa ≈ 0.77
3.43 vs 4.20 (3-substituted isomer)
Ionization difference may affect pH-dependent assay and formulation behavior.
Predicted values; experimental confirmation recommended.
Physicochemical profiling Ionization state Bioavailability prediction

LogP Difference vs. 3-Substituted Positional Isomer

2-(1H-imidazol-1-yl)propanoic acid has a computed LogP of −0.10, placing it in a distinctly hydrophilic regime, whereas the 3-(1H-imidazol-1-yl)propanoic acid isomer has a computed LogP of +0.36 [1]. The ΔLogP of approximately 0.46 log units corresponds to a nearly threefold difference in the octanol/water partition coefficient, indicating that the 2-substituted compound partitions preferentially into the aqueous phase relative to its 3-substituted counterpart [2]. This divergence arises from the proximity of the imidazole ring to the carboxylic acid group, which enhances intramolecular hydrogen-bonding and reduces effective lipophilicity.

LogP Difference
Data to verify
ΔLogP ≈ 0.46
−0.10 vs +0.36 (3-substituted isomer)
Partition-dependent workflows require isomer-specific validation.
Computed LogP; experimental octanol/water partitioning advised.
Lipophilicity LogP Drug-likeness Partition coefficient

Melting Point Depression vs. Imidazole-1-acetic Acid

The target compound melts at 165–166°C, whereas imidazole-1-acetic acid (CAS 22884-10-2), the non-methylated analog, melts with decomposition at 258–269°C [1]. The ~93–103°C melting point depression is attributed to the alpha-methyl group disrupting crystal packing and reducing lattice energy. The lower melting point facilitates melt-based processing, hot-melt formulation screening, and recrystallization procedures at temperatures that avoid thermal degradation of sensitive co-formulants or reagents .

Melting Point
Reported
ΔMP ≈ 93–103°C lower
165–166°C vs 258–269°C (imidazole-1-acetic acid)
Broader thermal window may support melt-based processing and recrystallization.
Measured values; decomposition observed for comparator.
Thermal properties Melting point Process chemistry Crystallinity

Chiral Center and Enantiomeric Resolution

Unlike the achiral comparator imidazole-1-acetic acid (CAS 22884-10-2), which possesses no stereogenic center, 2-(1H-imidazol-1-yl)propanoic acid contains a chiral alpha-carbon and can be resolved into its (R)-enantiomer (CAS 754145-95-4) and (S)-enantiomer (CAS 1007349-05-4), both commercially available at ≥98% purity . The racemic mixture (CAS 753489-91-7) thus serves as a common intermediate that can be diverted into either enantiomeric series for structure–activity relationship (SAR) exploration or asymmetric catalysis, a capability that achiral imidazole acetic/propanoic acid analogs fundamentally lack .

Chiral Center
Class-level
1 chiral center
(R)- and (S)-enantiomers available ≥98% purity
Enantiomer availability supports chiral SAR and asymmetric synthesis research.
Achiral imidazole-1-acetic acid cannot provide enantiomeric resolution.
Chiral resolution Enantioselective synthesis Stereochemistry Medicinal chemistry

CCR8 Antagonist Synthetic Intermediate Patent Provenance

2-(1H-imidazol-1-yl)propanoic acid is explicitly cited as a synthetic intermediate in WO 2008/099165 A1 (AstraZeneca), a patent family describing piperidine-based CCR8 antagonists for respiratory and inflammatory diseases [1]. In contrast, the closely related 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6) is primarily documented as a histidine metabolite and radiopharmaceutical precursor, while imidazole-1-acetic acid (CAS 22884-10-2) is chiefly known as an endogenous metabolite and intermediate for zoledronic acid [2]. The patent traceability of the target compound provides researchers with a verifiable synthetic precedent, experimental procedures, and analytical characterization embedded in the patent literature, reducing method development time for groups pursuing CCR8 or related chemokine receptor targets.

Patent Provenance
Patent context
WO 2008/099165 A1
Cited as intermediate for CCR8 antagonists
Patent traceability may support route development for CCR8-related targets.
Procedures and characterization data embedded in patent literature.
Patent intermediate CCR8 antagonist Chemical provenance Medicinal chemistry

2-(1H-Imidazol-1-yl)propanoic Acid: Optimal Application Scenarios


CCR8 Antagonist Lead Optimization and SAR

The documented use of 2-(1H-imidazol-1-yl)propanoic acid as an intermediate in the WO 2008/099165 A1 patent program provides a validated synthetic entry point for medicinal chemistry teams pursuing CCR8 antagonists. The compound's chiral center further permits enantiomeric resolution into (R)- and (S)-forms, enabling stereochemical SAR exploration around the alpha-methyl position—an option not available with achiral imidazole-1-acetic acid. Procurement of both the racemate and the individual enantiomers from a single supplier streamlines the SAR workflow and ensures batch-to-batch consistency for patent-protected lead series [1].

Physicochemical Screening for Pre-formulation

With a predicted pKa of 3.43±0.10 and LogP of −0.10, 2-(1H-imidazol-1-yl)propanoic acid occupies a distinct region of physicochemical space relative to its positional isomer (pKa 4.20, LogP +0.36). These quantifiable differences make the target compound the appropriate choice when high aqueous solubility and a predominantly ionized state at physiological pH are desired. Pre-formulation scientists can rely on these well-characterized parameters for solubility-pH profiling, salt-form selection, and permeability modeling, avoiding the confounding effects that would arise from using the 3-substituted isomer .

Asymmetric Synthesis and Chiral Pool Strategy

The availability of both (R)- and (S)-enantiomers at ≥98% purity transforms 2-(1H-imidazol-1-yl)propanoic acid from a commodity building block into a strategic chiral pool reagent. Synthetic chemists can use the resolved enantiomers directly in diastereoselective transformations, chiral auxiliary design, or as starting materials for enantiopure imidazole-containing ligands. This enantiomeric sourcing capability is absent for imidazole-1-acetic acid (no chiral center) and adds procurement value for groups working on asymmetric catalysis or enantioselective medicinal chemistry .

Process Scale-Up: Thermal Processing Advantage

The melting point of 165–166°C is approximately 93–103°C lower than that of imidazole-1-acetic acid (258–269°C with decomposition), offering a significantly broader and safer thermal operating window for melt crystallization, hot filtration, and drying unit operations. Process development teams scaling reactions involving this building block can design isolation protocols at moderate temperatures without approaching thermal degradation thresholds, reducing impurity formation and improving overall yield consistency in kilo-lab and pilot-plant campaigns .

Application
Selection Property
Validation Focus
CCR8 antagonist lead optimization and SAR
Patent-documented chiral intermediate
Enantiomer-dependent CCR8 antagonism and stereochemical SAR
Pre-formulation physicochemical screening
Distinct pKa / LogP profile vs. regioisomer
pH-dependent solubility, ionization state, and permeability modeling
Asymmetric synthesis and chiral pool strategy
Commercially resolved (R)- and (S)-enantiomers
Stereochemical outcome in diastereoselective transformations
Process scale-up and thermal processing
Moderate melting point (165–166°C) vs. high-melting achiral analog
Melt crystallization and hot filtration without decomposition risk

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